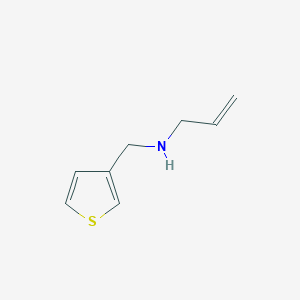

N-(thiophen-3-ylmethyl)prop-2-en-1-amine

描述

N-(Thiophen-3-ylmethyl)prop-2-en-1-amine is an allylamine derivative featuring a thiophene ring substituted at the 3-position with a methyl group connected to the nitrogen atom.

属性

IUPAC Name |

N-(thiophen-3-ylmethyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-4-9-6-8-3-5-10-7-8/h2-3,5,7,9H,1,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNAGJXSWZTSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406046 | |

| Record name | N-(thiophen-3-ylmethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892592-88-0 | |

| Record name | N-(thiophen-3-ylmethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-3-ylmethyl)prop-2-en-1-amine typically involves the reaction of thiophene-3-carbaldehyde with allylamine under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. The reaction can be represented as follows:

Thiophene-3-carbaldehyde+Allylamine→this compound

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .

化学反应分析

Types of Reactions: N-(thiophen-3-ylmethyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiophene derivatives.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

N-(thiophen-3-ylmethyl)prop-2-en-1-amine serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions. For instance, it can undergo reactions such as carbocyclization and substitution, leading to the synthesis of substituted thiophene derivatives and other heteroatom-containing compounds .

Synthetic Routes

The synthesis typically involves the reaction of thiophene-3-carbaldehyde with allylamine. This reaction may require specific catalysts and solvents to optimize yield. The general reaction can be represented as:

Biological Applications

Biochemical Probes

In biological research, this compound is utilized as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific molecular targets enables researchers to investigate cellular mechanisms and regulatory processes.

Pharmacological Potential

There is ongoing research into the compound's potential as a pharmacophore in drug development. Studies have suggested that it may target specific receptors or enzymes, making it a candidate for therapeutic applications. For example, one study highlighted its effects on cancer cell proliferation, demonstrating that the compound could induce apoptosis in certain cancer cell lines.

Medical Research

Therapeutic Applications

The compound's interaction with biological systems suggests potential therapeutic benefits. Research is exploring its role in treating diseases by modulating biochemical pathways. Its electron-rich thiophene ring enhances its reactivity, allowing it to participate in various biochemical interactions that could lead to desired therapeutic effects.

Industrial Applications

Specialty Chemicals and Materials

In industry, this compound is employed in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer production and other advanced material technologies .

Case Study 1: Cancer Cell Proliferation

A notable study investigated the effects of this compound on cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction Studies

Another research project utilized this compound to explore enzyme interactions within metabolic pathways. The findings provided insights into how this compound can influence enzyme activity, further establishing its role as a biochemical probe.

作用机制

The mechanism of action of N-(thiophen-3-ylmethyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, potentially inhibiting or activating target proteins. These interactions can modulate cellular pathways, leading to desired therapeutic effects or biochemical outcomes .

相似化合物的比较

2-Methyl-N-(thiophen-3-ylmethyl)propan-1-amine (CAS 892592-84-6)

- Structure : Features a branched isopropyl group (2-methylpropan-1-amine) instead of the allyl group.

- Properties : Molecular formula C₉H₁₅NS; molecular weight 169.29 g/mol.

N-[(3-Methylthiophen-2-yl)methyl]prop-2-en-1-amine (CAS 832136-84-2)

- Key Difference : Thiophene substituent at the 2-position with a 3-methyl group, altering electronic and steric effects compared to the 3-ylmethyl analog.

- Synthesis : Likely involves alkylation of allylamine with a 3-methylthiophen-2-ylmethyl halide.

- Reactivity : The methyl group may enhance steric hindrance, affecting catalytic cyclization reactions .

Benzyl-Substituted Allylamines

N-(2-Methoxybenzyl)prop-2-en-1-amine (CAS 243462-39-7)

N-(4-Methylbenzyl)-2-propen-1-amine hydrochloride (CAS 160676-83-5)

- Structural Feature : 4-Methylbenzyl group increases hydrophobicity compared to thiophene derivatives.

- Synthetic Use : Employed in Ti–Mg-catalyzed carbocyclization reactions to form pyrrolidine derivatives .

Propargyl and Alkyne-Substituted Analogs

N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine (CAS 60444-44-2)

Allyl-prop-2-ynyl-amine hydrochloride (CAS 1158414-22-2)

(E)-3-(Methylsulfonyl)prop-2-en-1-amine Derivatives

5-MeO-DALT (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine)

- Structure : Tryptamine backbone with allyl substituents.

- Activity : Psychoactive properties as a serotonin receptor modulator .

Data Tables

Table 1: Structural and Physicochemical Comparison

生物活性

N-(thiophen-3-ylmethyl)prop-2-en-1-amine is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its electron-rich nature, allowing it to engage in various biochemical interactions. The presence of the prop-2-en-1-amine moiety enhances its reactivity and interaction with biological targets.

Key Features:

- Molecular Formula: C₉H₉N₁S

- Molecular Weight: 165.24 g/mol

- Functional Groups: Thiophene ring, amine group

The mechanism of action for this compound involves:

- Interaction with Enzymes and Receptors: The compound can form hydrogen bonds with various biomolecules, modulating enzyme activity or receptor signaling pathways.

- Biochemical Pathways: It may influence cellular pathways through its interactions, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines.

The structure–activity relationship (SAR) studies suggest that modifications on the thiophene ring and the amine group significantly impact the compound's cytotoxicity.

Antimicrobial Activity

This compound has also shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy was tested using standard pathogenic strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Moderate | |

| Candida albicans | Inactive |

Case Studies

A notable study investigated the compound's effects on cancer cell proliferation. The research demonstrated that this compound induced apoptosis in MCF-7 cells through a mitochondrial pathway, emphasizing its potential as a therapeutic agent in breast cancer treatment .

Another study highlighted its role as a probe in biochemical studies, where it was utilized to explore enzyme interactions and metabolic pathways, showcasing its versatility in research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。